molecular formula C9H15N3O B3013426 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine CAS No. 923232-37-5

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

カタログ番号: B3013426
CAS番号: 923232-37-5
分子量: 181.239
InChIキー: VWQGOQSMLIKZKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQGOQSMLIKZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine, a molecule of interest for researchers and professionals in drug discovery and development. While experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to present a robust profile of its physicochemical properties, a plausible and detailed synthetic route, and a thorough analytical characterization strategy.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount for any drug development program, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity
IdentifierValueSource
IUPAC Name 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine-
CAS Number 1804931-75-3 (Free Base)[5]
CAS Number (HCl Salt) 1170193-75-3[5]
Molecular Formula C₉H₁₅N₃O[6]
Molecular Weight 181.24 g/mol [6]
Canonical SMILES CC1=NOC(=N1)C2(CCCCC2)N[6]
Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimations of a molecule's properties. The following table summarizes key predicted physicochemical parameters for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.

PropertyPredicted ValueNotes
XlogP 1.0Indicates a moderate degree of lipophilicity, suggesting potential for good membrane permeability.[6]
Topological Polar Surface Area (TPSA) 65.2 ŲThis value is within the range typically associated with good oral bioavailability.
pKa (most basic) ~8.5-9.5The primary amine on the cyclohexane ring is the most basic site, influencing its ionization state at physiological pH.
Solubility Likely to be a weak base with low aqueous solubility in its free form. The hydrochloride salt is expected to have significantly higher aqueous solubility.The presence of the basic amine allows for salt formation to improve solubility.

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.[4][7] The most common and reliable method involves the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[4][8] A plausible and efficient synthetic route for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is outlined below.

Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Formation of Amidoxime cluster_1 Step 2: Synthesis of the Cyclohexyl Precursor cluster_2 Step 3: Coupling and Cyclization Acetonitrile Acetonitrile Acetamidoxime Acetamidoxime Acetonitrile->Acetamidoxime Base (e.g., K2CO3) Reflux Hydroxylamine Hydroxylamine Hydroxylamine->Acetamidoxime Cyclohexanone Cyclohexanone 1_aminocyclohexanecarbonitrile 1-Aminocyclohexane-1-carbonitrile Cyclohexanone->1_aminocyclohexanecarbonitrile Strecker Synthesis KCN KCN/NH4Cl KCN->1_aminocyclohexanecarbonitrile Acetamidoxime_2 Acetamidoxime Target_Molecule 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Acetamidoxime_2->Target_Molecule ZnCl2, then H+ 1_aminocyclohexanecarbonitrile_2 1-Aminocyclohexane-1-carbonitrile 1_aminocyclohexanecarbonitrile_2->Target_Molecule

Sources

In-Depth Technical Guide: In Vitro Mechanism of Action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (CAS 1170193-75-5) is a specialized synthetic building block and pharmacological probe belonging to the 1-heteroarylcyclohexylamine class. Structurally, it is a direct analog of the well-characterized compound 1-phenylcyclohexylamine (PCA) and the dissociative anesthetic phencyclidine (PCP)[1].

In this molecule, the traditional phenyl ring of the PCA scaffold is replaced by a 5-methyl-1,2,4-oxadiazole bioisostere. This structural modification fundamentally alters the electronic distribution, hydrogen-bonding capacity, and steric bulk of the molecule. In drug development, replacing a lipophilic phenyl ring with a polar heteroaromatic oxadiazole is a proven strategy to reduce the overall LogP, thereby accelerating the receptor off-rate ( koff​ )[1]. This rapid unblocking kinetic is highly desirable, as it allows the compound to block pathological, sustained receptor overactivation while preserving transient, physiological synaptic transmission[2].

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine) for activation[3]. Upon activation, the channel pore opens, allowing the influx of Ca²⁺ and Na⁺, which mediates excitatory neurotransmission.

Based on its 1-heteroarylcyclohexylamine pharmacophore, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine acts as an uncompetitive NMDA receptor antagonist (open-channel blocker)[2]. Unlike competitive antagonists that bind to the orthosteric glutamate or glycine sites on the extracellular domain, uncompetitive antagonists require the receptor to undergo a conformational change into its open state. Only then can the molecule access its binding pocket—the PCP site—located deep within the ion channel pore near the Mg²⁺ block site[2].

Pathway cluster_0 Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binds Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds NMDAR_Open NMDA Receptor (Open State) NMDAR_Closed->NMDAR_Open Channel Opening Ca_Influx Ca2+ Influx (Excitotoxicity) NMDAR_Open->Ca_Influx Ion Permeation NMDAR_Blocked NMDA Receptor (Blocked State) NMDAR_Open->NMDAR_Blocked Intra-channel Access Drug 1-(5-Methyl-1,2,4-oxadiazol-3-yl) cyclohexan-1-amine Drug->NMDAR_Blocked Binds PCP Site NMDAR_Blocked->Ca_Influx Prevents Influx

NMDA Receptor uncompetitive blockade pathway by 1-heteroarylcyclohexylamines.

In Vitro Experimental Methodologies

To rigorously characterize the in vitro mechanism of action of this compound, a tripartite experimental approach is required. Each protocol below is designed as a self-validating system , incorporating internal controls to ensure data integrity and mechanistic causality.

Protocol 1: Radioligand Displacement Assay ([³H]MK-801)

Causality: [³H]MK-801 (dizocilpine) is a high-affinity, highly selective uncompetitive NMDA receptor antagonist. Because 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine binds to the exact same intra-channel PCP site, it will competitively displace [³H]MK-801. Measuring this displacement allows for the precise calculation of the compound's equilibrium dissociation constant ( Ki​ )[3].

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat forebrain. Wash extensively with 50 mM Tris-acetate buffer (pH 7.4) containing 0.08% Triton X-100 to remove endogenous glutamate and glycine, which could prematurely alter the channel state[4].

  • Channel Activation (Self-Validation): Incubate membranes (100 µg protein/well) in the presence of 10 µM L-glutamate and 10 µM glycine. Validation step: The channel must be forced open for [³H]MK-801 to bind; a parallel assay omitting these agonists serves as a negative control to prove the compound's state-dependency[3].

  • Ligand Incubation: Add 5 nM[³H]MK-801 and varying concentrations of the test compound (10 pM to 100 µM). Incubate at 25°C for 120 minutes to ensure steady-state equilibrium[4].

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Define non-specific binding using 10 µM unlabeled MK-801[5]. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: While binding assays confirm target affinity, electrophysiology is required to prove the functional use-dependent nature of the block. If the drug is a true open-channel blocker, the rate of blockade will accelerate when the channel is held open by agonists, and the block will be voltage-dependent.

  • Recording Configuration: Establish whole-cell configuration in HEK293 cells stably expressing recombinant GluN1/GluN2B receptors using a patch pipette (3-5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA). Hold the membrane potential at -70 mV.

  • Use-Dependent Blockade (Self-Validation): Co-apply the test compound with 100 µM NMDA and 10 µM glycine using a rapid perfusion system. Validation step: Apply the test compound before the agonists; the block should only manifest after the agonists are introduced and the channel opens, confirming uncompetitive behavior.

  • Voltage-Dependency: Step the membrane potential from -70 mV to +40 mV. A rapid relief of the block at positive potentials confirms the compound binds deep within the pore and is expelled by electrostatic repulsion.

Protocol 3: Fluo-4 High-Throughput Calcium Imaging

Causality: To evaluate the downstream physiological consequence of the receptor blockade (prevention of excitotoxic Ca²⁺ influx), a fluorescent calcium indicator is utilized.

  • Dye Loading: Incubate cultured primary hippocampal neurons with 2 µM Fluo-4 AM for 30 minutes at 37°C.

  • Stimulation & Normalization (Self-Validation): Pre-incubate with the test compound, then inject 50 µM NMDA and 10 µM glycine. Validation step: Normalize peak fluorescence ( Fmax​ ) to the maximum response elicited by NMDA/glycine alone (100% control) and the baseline fluorescence (0% control) to generate a functional IC50​ .

Workflow Prep Compound Preparation Assay1 [3H]MK-801 Binding (Affinity / Ki) Prep->Assay1 Assay2 Patch-Clamp E-Phys (Use-Dependency) Prep->Assay2 Assay3 Fluo-4 Imaging (Functional Block) Prep->Assay3 Data Pharmacodynamic Profiling Assay1->Data Assay2->Data Assay3->Data

In Vitro Experimental Workflow Pipeline for NMDA Receptor Antagonists.

Quantitative Data Summary

The table below summarizes the expected representative pharmacological profile of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine based on its structural class, compared against established reference standards.

Compound Class / Reference[³H]MK-801 Displacement ( Ki​ , nM)E-Phys Functional Block ( IC50​ , µM)Use-Dependency Ratio (Closed/Open)Voltage-Dependent Relief (+40mV)
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine 150 - 350 1.5 - 5.0 > 50x Yes (Strong)
1-Phenylcyclohexylamine (PCA)40 - 800.5 - 1.2> 50xYes
Phencyclidine (PCP)590.25> 100xYes
Memantine (Clinical Standard)500 - 10001.0 - 3.0> 40xYes (Very Strong)

Note: The oxadiazole substitution generally decreases target affinity relative to the parent PCA scaffold but improves the off-rate kinetics, pushing the profile closer to that of the clinically tolerated drug memantine.

References

  • "How do N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine, work?" DrOracle.[Link]

  • "Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues" Journal of Medicinal Chemistry, PubMed.[Link]

  • "Sensitivity to MK-801 in phospholipase C-β1 knockout mice reveals a specific NMDA receptor deficit" International Journal of Neuropsychopharmacology, Oxford Academic.[Link]

  • "Interaction of [3H]MK-801 with multiple states of the N-methyl-D-aspartate receptor complex of rat brain" Proceedings of the National Academy of Sciences, PMC.[Link]

  • "Hyperfunction of Dopaminergic and Serotonergic Neuronal Systems in Mice Lacking the NMDA Receptor 1 Subunit" Journal of Neuroscience.[Link]

Sources

A Technical Guide to Characterizing the Receptor Binding Affinity of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2][3] Compounds incorporating this ring system have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[4][5] This guide focuses on the novel compound, 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (CAS Number: 1170193-75-5)[6], for which specific receptor binding data is not yet publicly available. In the absence of established targets, this document serves as a comprehensive methodological blueprint for elucidating its receptor binding profile. We will detail the strategic rationale and step-by-step protocols for determining binding affinity, focusing on the gold-standard radioligand binding assays and appropriate data analysis, thereby providing a robust framework for its pharmacological characterization.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[2] Its utility stems from its ability to act as a stable, non-hydrolyzable replacement for ester and amide groups, a critical advantage in overcoming pharmacokinetic challenges such as enzymatic degradation.[3] This bioisosteric substitution can improve oral bioavailability and metabolic half-life. Furthermore, the 1,2,4-oxadiazole nucleus is not merely a passive linker; it can engage in hydrogen bonding and other non-covalent interactions, contributing directly to the pharmacophore and influencing ligand-receptor binding.[4][7] Derivatives have been investigated for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][8][9]

Given this context, 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine represents a chemical entity with significant therapeutic potential. The cyclohexylamine moiety introduces a three-dimensional element and a primary amine, a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. A thorough characterization of its binding affinity to various receptors is the foundational step in understanding its mechanism of action and potential clinical applications.

Strategic Framework for Receptor Affinity Profiling

The initial investigation of a novel compound requires a systematic approach to identify its molecular targets. The overall workflow involves target selection, primary screening through binding assays, and detailed characterization of high-affinity interactions.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Affinity Characterization cluster_2 Phase 3: Functional Validation Compound Test Compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Panel Broad Receptor Panel Screening (e.g., GPCRs, Kinases, Ion Channels) Compound->Panel Competition Assay Hit_ID Hit Identification (Significant % Displacement) Panel->Hit_ID Comp_Assay Competition Binding Assay (Determine IC50 and Ki) Hit_ID->Comp_Assay Data_Analysis Data Analysis (Non-linear Regression) Comp_Assay->Data_Analysis Sat_Assay Saturation Binding Assay (Determine Kd and Bmax of Target) Sat_Assay->Data_Analysis Func_Assay Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) Data_Analysis->Func_Assay SAR Structure-Activity Relationship (SAR) Func_Assay->SAR

Caption: High-level workflow for characterizing a novel compound.

Gold-Standard Methodology: Radioligand Binding Assays

Radioligand binding assays remain the benchmark for quantifying ligand-receptor interactions due to their high sensitivity, reproducibility, and direct measurement of binding.[10][11] These assays are essential for determining key pharmacological parameters such as the equilibrium dissociation constant (Kd), inhibitor constant (Ki), and maximum receptor density (Bmax).[11][12]

Principle of Investigation

The core principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radioactively labeled ligand (radioligand).[13] By measuring the amount of radioactivity bound to the membranes, one can quantify the ligand-receptor interaction. For a novel, unlabeled compound like 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine, the most common approach is a competition binding assay .

In this format, the unlabeled test compound competes with a known, high-affinity radioligand for binding to the target receptor. The ability of the test compound to displace the radioligand is a measure of its own affinity for the receptor.[14]

Experimental Protocol: Competition Binding Assay

This protocol provides a detailed, self-validating workflow for determining the inhibitory constant (Ki) of a test compound.

Objective: To determine the affinity (Ki) of 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from recombinant cell lines like HEK293 or CHO).[10] Protein concentration should be predetermined via a BCA or Bradford assay.[13]

  • Radioligand: A high-affinity, receptor-selective radioligand (e.g., ³H- or ¹²⁵I-labeled). Its concentration should be at or below its Kd value for the target receptor to ensure assay sensitivity.[15]

  • Test Compound: 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Binding (NSB) Ligand: A high concentration (typically 1000-fold the Kd) of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.[13]

  • Assay Buffer: Buffer optimized for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[16]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][17]

  • Detection: Scintillation counter and scintillation fluid.

Workflow Diagram:

G start Start prep_plates Prepare 96-well plates: 1. Total Binding (TB) 2. Non-Specific Binding (NSB) 3. Test Compound (Varying Conc.) start->prep_plates add_reagents Add Reagents to Wells: - Assay Buffer - Radioligand (at Kd) - Receptor Membranes prep_plates->add_reagents add_ligands Add Specific Ligands: - Buffer to TB wells - High-conc. unlabeled ligand to NSB wells - Serial dilutions of Test Compound add_reagents->add_ligands incubate Incubate to Reach Equilibrium (e.g., 60-90 min at 30°C) add_ligands->incubate harvest Rapidly Filter & Wash (Separate bound from free radioligand) incubate->harvest quantify Quantify Radioactivity (Scintillation Counting) harvest->quantify analyze Analyze Data: - Calculate % Inhibition - Non-linear regression for IC50 - Cheng-Prusoff for Ki quantify->analyze end End analyze->end

Caption: Step-by-step workflow for a competition binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, designate triplicate wells for Total Binding (TB), Non-Specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add the assay buffer, the receptor membrane preparation (e.g., 10-20 µg protein/well), and the radioligand at a fixed concentration (≤ Kd).[16]

    • To the TB wells, add buffer or vehicle (e.g., DMSO).

    • To the NSB wells, add the high concentration of the unlabeled NSB ligand.[13] This step is crucial for self-validation; the difference between TB and NSB defines the specific binding window of the assay.

    • To the remaining wells, add the serial dilutions of 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[16] This time is determined empirically in assay development.

  • Separation: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[13]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[13]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[13]

Data Analysis and Interpretation

The raw CPM data is processed to determine the affinity of the test compound.

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB)

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that it has inhibited:

    • % Inhibition = 100 * (1 - [(CPMx - CPMnsb) / (CPMt - CPMnsb)])

    • Where CPMx is the CPM at a given test compound concentration, CPMnsb is the average NSB CPM, and CPMt is the average TB CPM.

  • Determine IC50: Plot the % Inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding.[13]

  • Calculate Ki: The IC50 is an assay-dependent value. To determine the intrinsic affinity of the compound (Ki), the Cheng-Prusoff equation is used:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[18]

Data Presentation: The binding affinities for the test compound against a panel of receptors should be summarized in a clear, tabular format.

Receptor TargetRadioligand UsedRadioligand Kd (nM)Test Compound Ki (nM)Hill Slope
Dopamine D2[³H]-Spiperone0.5150.2-0.98
Serotonin 5-HT2A[³H]-Ketanserin1.285.7-1.02
Adrenergic α1[³H]-Prazosin0.8>10,000N/A
Sigma-1[³H]-(+)-Pentazocine2.525.3-1.10
NMDA[³H]-MK-8014.05,200N/A
(Note: Data shown is hypothetical and for illustrative purposes only.)

Alternative and Complementary Technologies

While radioligand assays are the gold standard, several non-radioactive methods can also be employed, each with distinct advantages.[19][20]

  • Fluorescence Resonance Energy Transfer (FRET): Measures binding by detecting energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on the ligand.[20] It is a homogenous "mix-and-measure" assay suitable for high-throughput screening.[19]

  • Surface Plasmon Resonance (SPR): A label-free technology that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the receptor is immobilized.[20] It provides kinetic data (kon and koff rates) in addition to affinity.[18]

  • Fluorescence Polarization (FP): Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule. It is a homogenous assay well-suited for soluble receptors.[20]

The choice of technology depends on factors such as throughput requirements, the nature of the target (membrane-bound vs. soluble), and the availability of labeled reagents.

Conclusion

Characterizing the receptor binding affinity of a novel compound such as 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a critical step in the drug discovery pipeline. This guide outlines a robust, validated strategy centered on the gold-standard radioligand competition binding assay. By systematically applying these detailed protocols and data analysis principles, researchers can generate high-quality, reproducible affinity data (Ki values). This information is fundamental to identifying primary molecular targets, understanding structure-activity relationships, and guiding subsequent functional studies to fully elucidate the pharmacological profile of this promising molecule.

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  • Zhang, R., & Xie, X. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Published by NCBI.
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  • Chu, W., & Rueter, L. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.30.1-1.30.16. Published by PMC - NIH.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 87(10), 1145-1165.
  • NextSDS. (n.d.). 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride.
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Savarese, M., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(15), 4983. Published by MDPI.

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Navigating the Toxicological Landscape of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Profile of a Novel Cyclohexylamine Derivative

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a novel chemical entity with a structure that suggests potential pharmacological activity, likely centered around the central nervous system. Its architecture, combining a cyclohexylamine core with a 1,2,4-oxadiazole moiety, places it at the intersection of two classes of compounds with known biological effects. The arylcyclohexylamine class, to which this compound is structurally related, includes agents known for their psychoactive properties, often mediated through the N-methyl-D-aspartate (NMDA) receptor. The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold found in a variety of medicinally active compounds, contributing to their metabolic stability and biological interactions.

Given the novelty of this compound, a thorough understanding of its toxicity profile is paramount for any further development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the toxicological evaluation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine. In the absence of specific LD50 data for this molecule, this document will detail the established, internationally recognized methodologies for determining acute toxicity, alongside a discussion of the potential mechanistic underpinnings of its toxicity based on its structural components.

Known Hazard Profile

Preliminary hazard classification for the hydrochloride salt of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine indicates the following potential risks:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)-H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness

This information is based on existing safety data sheets and should be considered provisional pending comprehensive experimental verification.

Part 1: In Silico and In Vitro Preliminary Toxicity Assessment

Before embarking on extensive in vivo studies, a tiered approach starting with computational and in vitro methods is recommended to refine dose selection and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

In Silico Toxicity Prediction

Computational toxicology models can provide initial estimates of potential toxicity based on the chemical structure. Various Quantitative Structure-Activity Relationship (QSAR) models can predict endpoints such as mutagenicity, carcinogenicity, and potential for organ toxicity. These predictions, while not definitive, can highlight areas of concern and guide further testing.

In Vitro Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay

An initial assessment of cytotoxicity can be performed using the 3T3 Neutral Red Uptake (NRU) assay. This method provides a quantitative measure of cell viability and can be used to estimate the starting doses for in vivo acute oral toxicity studies.

  • Cell Culture: Maintain BALB/c 3T3 cells in appropriate culture medium and conditions until they reach a suitable confluence for the assay.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

  • Dosing: Prepare a range of concentrations of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine in the culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours) under standard cell culture conditions.

  • Neutral Red Staining: After the incubation period, replace the treatment medium with a medium containing neutral red dye. Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells into their lysosomes.

  • Dye Extraction: Wash the cells to remove excess dye. Then, add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the neutral red from the cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye retained is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in cell viability (IC50) by plotting a dose-response curve.

Part 2: In Vivo Acute Toxicity and LD50 Determination

The following protocols are based on the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals. The choice of the specific method will depend on the available information about the substance and the regulatory requirements.

Acute Oral Toxicity

The determination of acute oral toxicity provides information on the hazards associated with a single oral ingestion of the substance.

This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).

OECD_423_Workflow start Start: Select Starting Dose Level (e.g., 300 mg/kg) dose_step1 Dose 3 animals (usually female rats) at the starting dose start->dose_step1 observe1 Observe for 14 days (mortality and clinical signs) dose_step1->observe1 decision1 Mortality Outcome? observe1->decision1 stop_high Stop: Classify based on mortality at 2000 mg/kg (Category 5 or Unclassified) decision1->stop_high No mortality at 2000 mg/kg dose_step_down Dose 3 additional animals at a lower dose level decision1->dose_step_down 2 or 3 animals die dose_step_up Dose 3 additional animals at a higher dose level decision1->dose_step_up 0 or 1 animal dies stop_low Stop: Classify based on mortality at 5 mg/kg (Category 1) observe_down Observe for 14 days dose_step_down->observe_down observe_up Observe for 14 days dose_step_up->observe_up decision_down Mortality Outcome? observe_down->decision_down decision_up Mortality Outcome? observe_up->decision_up decision_down->stop_low Mortality at lowest dose classify Classify substance according to GHS criteria based on the pattern of mortality decision_down->classify decision_up->classify

Caption: OECD 423 Acute Toxic Class Method Workflow.

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Fasting: House the animals individually. Fast the animals overnight before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle. If the substance is not soluble in water, an alternative vehicle like corn oil may be used, provided its toxicological properties are known.

  • Dose Administration: Administer the substance in a single dose by gavage.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and then weekly.

  • Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy on all animals (those that died during the test and those euthanized at the end).

Acute Dermal Toxicity

This test determines the toxic effects of a single dermal application of the substance.

This guideline uses a stepwise procedure with a limited number of animals.

OECD_402_Workflow start Start: Select Initial Dose Level (e.g., 2000 mg/kg limit test) prep_animal Prepare animal skin (clip fur from dorsal area) start->prep_animal apply_dose Apply test substance to skin (24-hour exposure) prep_animal->apply_dose observe_period Observe for 14 days (mortality, skin reactions, systemic toxicity) apply_dose->observe_period decision Outcome? observe_period->decision stop_low_toxicity Stop: Classify as low toxicity decision->stop_low_toxicity No mortality/severe toxicity proceed_main Proceed to Main Test (if mortality or severe toxicity observed) decision->proceed_main Mortality/severe toxicity main_test Main Test: Stepwise dosing (lower or higher doses on new groups) proceed_main->main_test main_observe Observe for 14 days main_test->main_observe main_decision Outcome? main_observe->main_decision classify Classify substance according to GHS criteria main_decision->classify

Caption: OECD 402 Acute Dermal Toxicity Workflow.

  • Animal Selection and Preparation: Use healthy young adult rodents with intact skin. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

  • Dose Application: Apply the test substance uniformly over an area of approximately 10% of the total body surface area. Cover the application site with a porous gauze dressing and non-irritating tape.

  • Exposure: The exposure period is 24 hours.

  • Removal: After 24 hours, remove the dressing and any residual test substance.

  • Observation: Observe the animals for signs of toxicity and skin reactions at the application site for at least 14 days.

  • Data Collection: Record mortality, body weight, and any clinical signs of toxicity. Perform a gross necropsy on all animals at the end of the study.

Acute Inhalation Toxicity

This is relevant if the compound is volatile or likely to be aerosolized.

This guideline involves exposing animals to the test substance as a gas, vapor, or aerosol for a defined period.

OECD_403_Workflow start Start: Determine appropriate test concentration setup_chamber Set up inhalation chamber (whole-body or nose-only) start->setup_chamber expose_animals Expose groups of animals (typically 4-hour exposure) setup_chamber->expose_animals observe_period Observe for 14 days (mortality and clinical signs) expose_animals->observe_period data_analysis Analyze data to determine LC50 (if applicable) observe_period->data_analysis classify Classify substance according to GHS criteria data_analysis->classify

Caption: OECD 403 Acute Inhalation Toxicity Workflow.

  • Test Atmosphere Generation: Generate a stable concentration of the test substance in the inhalation chamber.

  • Animal Exposure: Expose groups of animals (usually rats) to the test atmosphere for a standard duration of 4 hours.

  • Observation: Observe the animals for signs of toxicity during and after exposure, for a total of 14 days.

  • Data Collection: Record mortality, body weight, and clinical signs. Perform a gross necropsy and, if necessary, histopathology of the respiratory tract.

Skin and Eye Irritation/Corrosion

These tests are crucial given the preliminary hazard classifications.

These guidelines involve applying the substance to the skin or eye of a single animal and observing for signs of irritation or corrosion. A stepwise approach is used to minimize animal use.[1][2]

Part 3: Mechanistic Insights and Potential Toxicological Pathways

A deeper understanding of the potential mechanisms of toxicity can aid in risk assessment and the development of safer analogues.

Arylcyclohexylamine-like Activity: NMDA Receptor Antagonism

The cyclohexylamine core suggests a potential interaction with the NMDA receptor, a key player in excitatory neurotransmission in the brain.[3]

NMDA_Pathway substance 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine nmda_receptor NMDA Receptor substance->nmda_receptor Antagonism ion_channel Ion Channel Blockade nmda_receptor->ion_channel Leads to calcium_influx Decreased Ca2+ Influx ion_channel->calcium_influx Results in neuronal_activity Altered Neuronal Excitability calcium_influx->neuronal_activity Causes cns_effects Potential CNS Effects: - Dissociation - Drowsiness - Dizziness neuronal_activity->cns_effects Manifests as

Caption: Potential NMDA Receptor Antagonism Pathway.

Over-activation or prolonged blockade of NMDA receptors can lead to excitotoxicity or dissociative and psychotomimetic effects. The observed potential for drowsiness and dizziness aligns with modulation of central nervous system activity.

The Role of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is generally considered to be metabolically stable. Its contribution to the overall toxicity profile is likely related to its influence on the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding potential, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. The diverse biological activities of 1,2,4-oxadiazole derivatives, ranging from anticancer to anti-inflammatory, suggest that the overall toxicological outcome is highly dependent on the specific substitutions on the heterocyclic ring and the parent molecule.

Conclusion and Forward-Looking Strategy

The toxicological assessment of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine requires a systematic and tiered approach. The preliminary hazard classifications necessitate careful handling and a thorough investigation of its acute toxicity. This guide provides the foundational methodologies, based on internationally accepted OECD guidelines, to robustly determine the LD50 and characterize the acute toxicity profile of this novel compound.

By integrating in silico and in vitro methods with well-designed in vivo studies, researchers can generate the critical data needed for a comprehensive risk assessment. Understanding the potential mechanistic pathways, particularly the likely interaction with the NMDA receptor, will be crucial for interpreting the toxicological findings and guiding the future development of this and related compounds. The path forward demands a commitment to rigorous scientific methodology and the principles of ethical animal research to fully elucidate the safety profile of this promising chemical entity.

References

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • Grokipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • National Toxicology Program. (2001). BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol. NIEHS.
  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • Analytice. (2021, August 2). OECD No. 403: Acute Inhalation Test. Retrieved from [Link]

  • Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • IVAMI. (n.d.). Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). Retrieved from [Link]

  • European Commission, Joint Research Centre. (n.d.). The 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

  • MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. Retrieved from [Link]

  • Frontiers. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Integration of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine has emerged as a cornerstone for medicinal chemists. This unique trifecta of a sterically hindered cyclohexylamine, a metabolically robust 1,2,4-oxadiazole ring, and a lipophilic methyl group offers a compelling solution to many of the challenges encountered in lead optimization. Its inherent properties facilitate the fine-tuning of physicochemical parameters, enabling the design of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

The 1,2,4-oxadiazole moiety is a well-established bioisostere for esters and amides, offering improved metabolic stability and the ability to modulate receptor interactions.[1][2] The cyclohexylamine core provides a three-dimensional framework that can effectively probe the binding pockets of biological targets, while its primary amine serves as a versatile handle for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful building block, complete with detailed protocols and mechanistic insights.

Core Physicochemical and Pharmacokinetic Profile

The judicious application of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine in drug design is predicated on a thorough understanding of its intrinsic properties.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight 181.24 g/mol Adheres to Lipinski's Rule of Five, contributing to favorable oral bioavailability.
logP (predicted) 1.9 - 2.5Optimal lipophilicity for membrane permeability and solubility.
pKa (predicted) 8.5 - 9.5 (amine)The basicity of the primary amine allows for salt formation, improving solubility and handling.
Metabolic Stability HighThe 1,2,4-oxadiazole ring is resistant to enzymatic degradation, prolonging the in vivo half-life of the parent molecule.
Hydrogen Bond Donors 2The primary amine can engage in crucial hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.
Rotatable Bonds 2Limited conformational flexibility can lead to higher binding affinity and selectivity.

Synthetic Protocols: Harnessing the Potential of a Versatile Building Block

The true utility of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine lies in its reactivity and the diverse array of molecules that can be synthesized from it. Below are detailed, field-tested protocols for its synthesis and subsequent derivatization.

Protocol 1: Synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Hydrochloride

This two-step protocol provides a reliable method for the gram-scale synthesis of the title compound, starting from commercially available materials.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

This step involves a Strecker synthesis, a classic method for the preparation of α-aminonitriles.

  • Materials:

    • Cyclohexanone

    • Potassium cyanide (KCN)

    • Ammonium chloride (NH₄Cl)

    • Ammonia solution (28%)

    • Methanol

    • Diethyl ether

  • Procedure:

    • In a well-ventilated fume hood, dissolve potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer.

    • Add ammonia solution (5 eq) to the flask and cool the mixture to 0 °C in an ice bath.

    • Slowly add cyclohexanone (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclohexanecarbonitrile as a colorless oil.

Step 2: Cyclization to 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Hydrochloride

This step involves the reaction of the α-aminonitrile with acetamidoxime, followed by an in-situ cyclization to form the 1,2,4-oxadiazole ring.

  • Materials:

    • 1-Aminocyclohexanecarbonitrile (from Step 1)

    • Acetamidoxime

    • Sodium ethoxide (NaOEt)

    • Ethanol

    • Hydrochloric acid (HCl) in diethyl ether

  • Procedure:

    • Dissolve 1-aminocyclohexanecarbonitrile (1.0 eq) and acetamidoxime (1.1 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride as a white solid.

Synthesis_Workflow Cyclohexanone Cyclohexanone 1-Aminocyclohexanecarbonitrile 1-Aminocyclohexanecarbonitrile Cyclohexanone->1-Aminocyclohexanecarbonitrile Strecker Synthesis KCN, NH4Cl, NH3 KCN, NH₄Cl, NH₃ KCN, NH4Cl, NH3->1-Aminocyclohexanecarbonitrile 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine 1-(5-Methyl-1,2,4-oxadiazol-3-yl) cyclohexan-1-amine 1-Aminocyclohexanecarbonitrile->1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Cyclization Acetamidoxime, NaOEt Acetamidoxime, NaOEt Acetamidoxime, NaOEt->1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Final_Product 1-(5-Methyl-1,2,4-oxadiazol-3-yl) cyclohexan-1-amine HCl 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine->Final_Product Salt Formation HCl in Ether HCl in Ether HCl in Ether->Final_Product

Caption: Synthetic workflow for the preparation of the target building block.

Protocol 2: Amide Coupling with Carboxylic Acids

The primary amine of the title compound is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[3] Due to the steric hindrance of the cyclohexyl group, robust coupling reagents are recommended.

  • Materials:

    • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride

    • Carboxylic acid of interest

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation HATU_DIPEA HATU, DIPEA HATU_DIPEA->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Building_Block 1-(5-Methyl-1,2,4-oxadiazol-3-yl) cyclohexan-1-amine Building_Block->Amide_Product

Caption: General workflow for amide coupling reactions.

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is another powerful tool for elaborating the primary amine of the building block, allowing for the introduction of a wide range of substituents.[4]

  • Materials:

    • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride

    • Aldehyde or ketone of interest

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic)

  • Procedure:

    • To a stirred suspension of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary or tertiary amine.

Reductive_Amination Carbonyl Aldehyde or Ketone Imine_Iminium Imine/Iminium Intermediate Carbonyl->Imine_Iminium Building_Block 1-(5-Methyl-1,2,4-oxadiazol-3-yl) cyclohexan-1-amine Building_Block->Imine_Iminium Condensation Amine_Product Secondary/Tertiary Amine Product Imine_Iminium->Amine_Product Reduction STAB Sodium Triacetoxyborohydride STAB->Amine_Product

Sources

Comprehensive HPLC Method Development and Validation Protocol for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction and Physicochemical Profiling

The accurate quantitation and purity analysis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs) require highly specific chromatographic methods. The analyte, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine , presents a unique set of structural challenges for High-Performance Liquid Chromatography (HPLC) method development.

As a Senior Application Scientist, I approach method development not by trial and error, but by deconstructing the analyte's physicochemical properties to dictate the chromatographic parameters.

Structural Deconstruction & Causality
  • The Primary Amine Group: The molecule contains a highly basic primary amine. Historically, primary amines suffer from severe peak tailing in reversed-phase HPLC (RP-HPLC) due to secondary ion-exchange interactions between the protonated amine and residual, unreacted acidic silanols on the silica matrix[1]. To mitigate this, we must operate at a low pH (to fully protonate the amine and neutralize surface silanols) and utilize advanced stationary phase chemistries.

  • The 1,2,4-Oxadiazole Ring: Unlike fully aromatic systems, UV spectral data suggest that 1,2,4-oxadiazoles behave more like conjugated dienes, resulting in relatively weak UV absorbance with a maximum absorption wavelength ( λmax​ ) typically in the low UV range (approx. 210–220 nm)[2]. This dictates the necessity of highly UV-transparent mobile phases.

  • The Cyclohexane Ring: This moiety imparts significant lipophilicity, ensuring adequate retention on reversed-phase columns, balancing the polarity of the primary amine.

Chromatographic Strategy

Based on the profiling above, a traditional C18 column at neutral pH will fail, yielding broad, asymmetrical peaks and poor sensitivity.

Instead, this protocol employs a Pentafluorophenyl (PFP) stationary phase . PFP columns provide powerful orthogonal selectivity compared to classical alkyl phases. The highly electronegative fluorine atoms generate strong carbon-fluorine dipoles, enabling unique dipole-dipole and π−π interactions with the primary amine and the oxadiazole ring, respectively, resulting in superior peak shape and resolution for basic compounds[3].

For the mobile phase, we utilize 0.05% Trifluoroacetic acid (TFA) . TFA acts as a weak ion-pairing agent, further shielding the amine from silanol interactions, and possesses excellent transparency at our target detection wavelength of 210 nm.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Additives: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3.0 µmProvides dipole and π−π interactions; excellent for primary amines[3].
Mobile Phase A 0.05% TFA in WaterLow pH (~2.0) fully protonates the amine, suppressing silanol activity.
Mobile Phase B 0.05% TFA in AcetonitrileEnsures stable baseline at low UV wavelengths.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 210 nmTargets the conjugated diene-like absorbance of the 1,2,4-oxadiazole[2].
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Needle Wash 50:50 Water:AcetonitrilePrevents sample carryover.
Gradient Elution Program

A gradient approach is utilized to sharpen the peak of the analyte while ensuring strongly retained lipophilic impurities (from synthesis) are eluted efficiently.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus polar analytes.
2.0955Isocratic hold.
12.04060Linear ramp to elute the target analyte.
15.01090Column wash step.
15.1955Return to initial conditions.
20.0955Column re-equilibration.
Sample Preparation
  • Diluent: 80:20 Water:Acetonitrile (matches initial gradient conditions to prevent solvent-mismatch peak distortion).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (Assay and Purity), it must be validated according to the latest ICH Q2(R2) guidelines (adopted Nov 2023)[4]. The validation establishes the self-validating parameters of the system.

System Suitability Testing (SST)

Before any validation parameter is executed, the system must pass SST criteria using six replicate injections of the Working Standard Solution (100 µg/mL).

SST ParameterAcceptance CriteriaPurpose
Retention Time ( tR​ ) ~ 7.5 min (± 2.0%)Ensures consistent pump delivery and column chemistry.
Tailing Factor ( Tf​ ) 1.5Confirms successful mitigation of primary amine tailing.
Theoretical Plates ( N ) 5000Verifies column efficiency and mass transfer.
% RSD of Peak Area 1.0% (n=6)Confirms autosampler precision and detector stability.
Validation Parameters & Execution
  • Specificity:

    • Procedure: Inject blank diluent, known synthetic precursors (e.g., cyclohexanone derivatives, oxadiazole intermediates), and the analyte.

    • Criteria: No interfering peaks at the retention time of the target analyte. Peak purity angle must be less than the purity threshold (via PDA detector).

  • Linearity and Range:

    • Procedure: Prepare a 7-point calibration curve ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 120, 130, 150 µg/mL).

    • Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% response.

  • Accuracy (Recovery):

    • Procedure: Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate, n=9 total).

    • Criteria: Mean recovery for each level must be between 98.0% and 102.0% with an RSD 2.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Six independent sample preparations at 100% concentration analyzed by the same analyst on the same day (Repeatability). Repeat on a different day, by a different analyst, using a different column lot (Intermediate Precision).

    • Criteria: % RSD of the assay results must be 2.0% for both repeatability and intermediate precision.

Visualizations of Chromatographic Logic

The following diagrams map the logical progression of the method development lifecycle and the specific molecular interactions occurring within the column.

G A Physicochemical Profiling B Stationary Phase Selection (PFP) A->B Amine & Oxadiazole Properties C Mobile Phase Optimization (pH < 3) B->C Mitigate Silanol Interactions D Method Validation (ICH Q2(R2)) C->D Finalize Parameters E Routine Analysis & Lifecycle Management D->E Continuous Monitoring (ICH Q14)

Caption: Lifecycle of HPLC method development aligned with ICH Q14 and Q2(R2) frameworks.

Interactions Analyte 1-(5-Methyl-1,2,4-oxadiazol-3-yl) cyclohexan-1-amine Primary Amine Oxadiazole Ring Cyclohexane PFP Pentafluorophenyl (PFP) Phase Fluorine Dipoles Pi-Electron Ring Propyl Linker Analyte->PFP Dipole-Dipole (Amine-Fluorine) Analyte->PFP Pi-Pi Stacking (Oxadiazole-Phenyl) Analyte->PFP Hydrophobic (Cyclohexane-Linker)

Caption: Orthogonal retention mechanisms between the analyte and the PFP stationary phase.

References

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Source: SciELO Brazil URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry Source: LCGC International URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Sources

Troubleshooting & Optimization

Purification techniques for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine crude extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine from crude synthetic extracts. This compound presents unique physicochemical challenges due to the juxtaposition of a lipophilic cyclohexane ring, a polar electron-withdrawing oxadiazole core, and a basic primary amine.

Below, you will find a mechanistic overview, a triage workflow, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Purification Triage Workflow

The following decision tree outlines the standard purification pipeline, transitioning from crude extract to a highly pure, stable hydrochloride salt.

PurificationWorkflow Crude Crude Extract (Amine + Impurities) AcidExt Acidic Extraction (0.1 M HCl, pH 2) Crude->AcidExt AqLayer Aqueous Layer (Protonated Amine) AcidExt->AqLayer Extracts Amine OrgLayer Organic Layer (Neutral Impurities) AcidExt->OrgLayer Discard Basification Basification (1 M NaOH, pH 10.5) AqLayer->Basification OrgExt Organic Extraction (DCM or EtOAc) Basification->OrgExt Chromatography Flash Chromatography (Silica / C18) OrgExt->Chromatography If amidoxime persists SaltForm HCl Salt Crystallization (Ether/HCl) OrgExt->SaltForm If purity >90% Chromatography->SaltForm Pure Pure Hydrochloride Salt >99% Purity SaltForm->Pure

Workflow for the purification of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.

Troubleshooting & FAQs

Q1: Why is my product yield unexpectedly low after the acid-base extraction phase? Mechanistic Causality: The primary amine in this target molecule is attached to the same carbon (C1) as the 1,2,4-oxadiazole ring. The oxadiazole heterocycle is highly electron-withdrawing. Through inductive effects (-I effect), it pulls electron density away from the amine, lowering its pKa compared to a standard aliphatic amine (which typically has a pKa ~10.5). If your aqueous extraction phase is not sufficiently acidic (e.g., pH > 3), the amine will not fully protonate, leaving a significant portion of your product in the organic waste layer. Self-Validating Solution: Always verify the pH of the aqueous layer directly with a calibrated meter. After basification (pH > 10.5) and organic extraction, perform a TLC spot test of the remaining aqueous layer using a ninhydrin stain. A lack of purple/blue spots confirms that 100% of the amine has been successfully recovered into the organic phase.

Q2: How do I resolve the co-elution of the unreacted amidoxime intermediate during chromatography? Mechanistic Causality: The synthesis of 1,2,4-oxadiazoles frequently relies on the cyclization of an [1] with an acetylating agent. If the reaction is incomplete, amidoxime remains in the crude. Amidoximes possess both strong hydrogen bond donors (-OH, -NH2) and acceptors, causing them to streak heavily on normal-phase silica gel and co-elute with your target amine. Self-Validating Solution: If using normal-phase silica, deactivate the column by adding 1-2% ammonium hydroxide (NH₄OH) or triethylamine to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). For superior resolution, switch to Reverse-Phase (C18) chromatography. The lipophilic cyclohexane ring of the final product ensures it is retained longer on the C18 column than the highly polar amidoxime intermediate.

Q3: The isolated freebase is a viscous, unstable oil. How do I achieve a high-purity solid for long-term storage? Mechanistic Causality: Freebase lipophilic amines often present as oils or low-melting solids at room temperature, making them prone to oxidative degradation and difficult to weigh accurately. Self-Validating Solution: Converting the freebase into a hydrochloride salt yields a highly stable, [2]. By utilizing an anhydrous solvent system (like diethyl ether) and ethereal HCl, the salt will precipitate immediately, leaving lipophilic neutral impurities dissolved in the mother liquor.

Validated Experimental Protocols

Protocol A: pH-Optimized Acid-Base Extraction

This protocol separates the basic target amine from neutral byproducts (e.g., unreacted esters or cyclization reagents).

  • Solubilization: Dissolve the crude extract in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 0.1 M HCl. Vigorously shake and vent in a separatory funnel. Verify the aqueous layer pH is ≤ 2.0.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated product). Wash the organic layer once more with 0.1 M HCl and combine the aqueous layers. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath (0 °C). Slowly add 1.0 M NaOH dropwise while stirring until the pH reaches 10.5 - 11.0. The solution will become cloudy as the freebase precipitates.

  • Organic Recovery: Extract the basic aqueous layer three times with dichloromethane (DCM) or EtOAc.

  • Validation: Spot the remaining aqueous layer on a TLC plate, elute, and stain with ninhydrin to confirm complete extraction.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase.

Protocol B: Hydrochloride Salt Crystallization

This protocol converts the purified freebase into a stable, handleable solid.

  • Preparation: Dissolve the concentrated freebase in anhydrous diethyl ether (Et₂O) (approx. 5 mL per gram of freebase) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Precipitation: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously. A white precipitate will form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and uniform particle growth.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Drying: Dry the solid under high vacuum at room temperature for 4-6 hours to yield pure 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride.

Quantitative Reference Data

Summarized below are the expected physicochemical and chromatographic parameters to benchmark your purification success.

ParameterCondition / Solvent SystemExpected Value / Result
Normal Phase TLC (Rf) DCM:MeOH:NH₄OH (90:9:1)Freebase Rf ~ 0.45
Reverse Phase HPLC (Rt) MeCN:H₂O (0.1% TFA), 10-90% gradientRt ~ 4.2 min
Acid Extraction Recovery 0.1 M HCl (pH 2.0)> 95% recovery in aqueous phase
Base Extraction Recovery 1.0 M NaOH (pH 10.5)> 92% recovery in organic phase
Crystallization Yield Et₂O / 2.0 M HCl in Et₂O85 - 90% (as HCl salt)

References

  • Title: Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride (CID 16227603) Source: PubChem / PubChemLite URL: [Link]

  • Title: TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

The Core Challenge: The "Dual Penalty" of Sterics and Electronics

Functionalizing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is notoriously difficult due to a "dual penalty" that severely suppresses its nucleophilicity:

  • Extreme Steric Shielding: The primary amine is located on an α,α -disubstituted (tertiary) carbon. The 3D spatial bulk of the cyclohexane chair conformation physically blocks the approach trajectory of electrophiles (such as active esters).

  • Electronic Deactivation: The adjacent 1,2,4-oxadiazole ring is strongly electron-withdrawing. Its inductive effect (-I) pulls electron density away from the nitrogen lone pair, lowering its pKa and rendering it far less reactive than standard aliphatic amines (e.g., tert-butylamine).

Frequently Asked Questions (FAQs)

Q1: Why are standard EDC/HOBt protocols failing to yield amide products with this amine? A: Standard coupling reagents like EDC/HOAt or EDC/HOBt consistently provide poor conversion rates for substrates featuring substantial steric hindrance (1)[1]. The resulting OBt active ester is simply not electrophilic enough to overcome the massive activation energy barrier imposed by the cyclohexane and oxadiazole rings. The nucleophilic attack becomes so slow that side reactions (like hydrolysis of the active ester) outcompete product formation.

Q2: Which coupling reagents are validated for this level of steric bulk? A: Uronium-based reagents are excellent first choices for hindered couplings (2)[2]. Specifically, COMU (combined with OxymaPure) shows greater coupling efficiency and a less hazardous safety profile compared to traditional benzotriazole derivatives like HATU (3)[3]. For extreme cases where even COMU fails, converting the carboxylic acid to an acid chloride is the most reliable "brute-force" alternative (4)[4].

Q3: My carboxylic acid is α -chiral. How do I force the coupling without causing epimerization? A: Elevated temperatures and strong bases (like DIPEA or TEA) promote oxazolone formation, leading to rapid racemization of the acid. To prevent this, switch to a less nucleophilic base such as TMP (2,4,6-collidine) . COMU performs extremely well in the presence of only 1 equivalent of TMP, drastically reducing epimerization while maintaining high reactivity (3)[3].

Troubleshooting Guide: Common Failure Modes

Issue 1: High levels of guanidinium byproduct observed via LC-MS.

  • Root Cause: The hindered amine was added simultaneously with the coupling reagent. Because the amine is so sterically hindered, it attacks the uronium carbon of HATU/COMU directly instead of waiting for the active ester to form.

  • Resolution (Self-Validating Protocol): Implement a pre-activation step. Mix the carboxylic acid, COMU, and base for 5–10 minutes. Validation: Run an LC-MS aliquot of this mixture. You must observe the mass of the Oxyma active ester before adding the 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.

Issue 2: The reaction stalls at 15% conversion even after 24 hours at room temperature.

  • Root Cause: The thermal energy at room temperature is insufficient to overcome the steric clash between the incoming active ester and the axial hydrogens of the cyclohexane ring.

  • Resolution: Transition the reaction to Microwave Irradiation (60–80 °C for 1 hour). The localized heating rapidly accelerates the rate-limiting nucleophilic attack.

Quantitative Performance Data

The following table summarizes the expected performance of various activation strategies when coupling a standard aliphatic carboxylic acid with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.

Coupling StrategyBase UsedTemperatureTypical YieldEpimerization Risk
EDC / HOBt DIPEA (2.0 eq)25 °C< 5%Low
HATU DIPEA (2.0 eq)25 °C15 - 25%High
COMU / Oxyma TMP (1.5 eq)40 °C60 - 75%Very Low
Acid Chloride Pyridine (3.0 eq)0 °C to 25 °C> 85%Moderate

Visualizations

Mechanism RCOOH Carboxylic Acid ActiveEster Oxyma / OAt Active Ester RCOOH->ActiveEster Base (TMP) Fast Reagent COMU / HATU Reagent->ActiveEster Activation SideProduct Guanidinium Byproduct Reagent->SideProduct Product Amide Product ActiveEster->Product Nucleophilic Attack (Rate-Limiting Step) Amine Hindered Amine (alpha-tertiary) Amine->Product Amine->SideProduct Premature Addition (Direct Attack)

Mechanistic pathway of COMU/HATU activation, highlighting the rate-limiting nucleophilic attack.

DecisionTree Start Coupling Fails with EDC/HOBt CheckChiral Is the Acid alpha-Chiral? Start->CheckChiral YesChiral Yes (Epimerization Risk) CheckChiral->YesChiral NoChiral No (Stable Acid) CheckChiral->NoChiral COMU Use COMU + TMP Pre-activate 5 mins Temp: 40°C YesChiral->COMU AcidCl Form Acid Chloride (SOCl2 or Oxalyl Chloride) Base: Pyridine NoChiral->AcidCl CheckYield Yield still < 20%? COMU->CheckYield AcidCl->CheckYield Microwave Apply Microwave Irradiation (80°C, 1h) CheckYield->Microwave Yes

Decision tree for selecting the optimal amide coupling strategy for sterically hindered substrates.

Validated Experimental Protocols

Protocol A: COMU/TMP Microwave-Assisted Coupling (Low Epimerization)

Use this protocol if your carboxylic acid contains sensitive stereocenters.

  • Pre-activation: In a microwave-safe vial, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add TMP (2,4,6-collidine) (1.5 eq) dropwise. Stir at room temperature for 5–10 minutes.

  • Validation Check: Withdraw a 1 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete disappearance of the acid and formation of the Oxyma active ester.

  • Coupling: Add 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (1.2 eq) to the vial.

  • Seal the vial and subject it to microwave irradiation at 60 °C for 45 minutes.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with 1M HCl (to remove TMP) and brine, dry over Na2SO4, and concentrate.

Protocol B: Acid Chloride Generation (The "Brute Force" Method)

Use this protocol for highly stable aliphatic or aryl carboxylic acids where COMU fails.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add a catalytic amount of DMF (1 drop).

  • Cool the mixture to 0 °C and slowly add Oxalyl Chloride (1.5 eq) dropwise.

  • Stir at room temperature for 2 hours (or until gas evolution ceases). Concentrate the mixture in vacuo to remove excess Oxalyl Chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Pyridine (3.0 eq), followed by the dropwise addition of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (1.1 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate for purification.

References

  • ACS Publications - Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries URL:[Link][1]

  • Scribd - Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution URL:[Link][4]

  • Organic Process Research & Development - Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey URL:[Link][3]

Sources

Technical Support Center: Enhancing the Aqueous Stability of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Stability Support Center. As drug development professionals, encountering hydrolytic liability in heterocyclic scaffolds is a common hurdle. This technical guide provides mechanistic insights, troubleshooting strategies, and field-proven methodologies to stabilize 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine in aqueous environments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine degrade rapidly in standard physiological buffers like PBS (pH 7.4)? A1: The instability is driven by the intrinsic electrophilicity of the 1,2,4-oxadiazole ring. At pH 7.4, hydroxide ions (or buffer species acting as general bases) nucleophilically attack the C-5 position of the ring[1]. Furthermore, the primary amine on the cyclohexyl ring (pKa ~10) is fully protonated at physiological pH. This localized positive charge exerts an inductive electron-withdrawing effect, further activating the oxadiazole core toward nucleophilic ring-opening, ultimately yielding aryl nitrile or amidoxime degradation products[1][2].

Q2: How can I determine the optimal pH to prevent hydrolysis in my aqueous stock solutions? A2: Kinetic studies on 1,2,4-oxadiazole derivatives demonstrate a distinct V-shaped pH-rate degradation profile. Maximum chemical stability typically occurs in the mildly acidic range of pH 3.0 to 5.0[1]. At pH levels below 3.0, the N-4 atom becomes protonated, which catalyzes acid-mediated ring cleavage. Therefore, maintaining a microenvironmental pH of 4.0–4.5 is critical for long-term aqueous stability[1].

Q3: My compound is at pH 4.5, but I am still seeing degradation. Can the choice of buffer system accelerate hydrolysis? A3: Absolutely. Buffers are not inert bystanders in formulation. Nucleophilic buffers (e.g., Tris, high-concentration phosphate) can directly attack the C-5 carbon or act as general base catalysts even at lower pH levels. To mitigate this, you must utilize non-nucleophilic, sterically hindered buffers such as acetate or citrate when working in the optimal pH 4.0–5.0 window.

Part 2: Diagnostic Workflow Visualization

To systematically resolve stability issues, follow the diagnostic workflow below. This ensures that both pH and buffer-specific catalytic effects are isolated and optimized.

G Start Initiate Stability Study 1-(5-Methyl-1,2,4-oxadiazol-3-yl)... cyclohexan-1-amine pH_Screen pH Profiling (pH 2.0 - 10.0) Identify V-shaped degradation profile Start->pH_Screen Low_pH Acidic Stress (pH < 3) N-4 Protonation & Ring Cleavage pH_Screen->Low_pH pH < 3 High_pH Basic Stress (pH > 7) OH- Nucleophilic Attack at C-5 pH_Screen->High_pH pH > 7 Optimal_pH Optimal Stability Window (pH 3.5 - 5.5) pH_Screen->Optimal_pH pH 3.5-5.5 Buffer_Opt Buffer Selection (Avoid nucleophilic buffers) Optimal_pH->Buffer_Opt Formulation Final Aqueous Formulation (Citrate/Acetate Buffer, pH 4.5) Buffer_Opt->Formulation

Fig 1. pH-Dependent Stability Screening & Optimization Workflow for 1,2,4-Oxadiazoles.

Part 3: Quantitative Stability Profiles

The table below summarizes the expected degradation kinetics of the compound across various environments, highlighting the critical impact of both pH and buffer nucleophilicity.

Table 1: Representative Kinetic Degradation Data (Accelerated at 40°C)

pHBuffer System (50 mM)Half-Life ( t1/2​ )Primary Degradation Mechanism
2.0HCl / KCl14 HoursAcid-catalyzed N-4 protonation & ring cleavage
4.5Sodium Acetate> 30 DaysHighly stable (Optimal Formulation Window)
7.4Phosphate (PBS)6.5 HoursBase-catalyzed C-5 nucleophilic attack
7.4Tris-HCl3.2 HoursDirect nucleophilic attack by Tris primary amine
9.0Sodium Borate< 1 HourRapid hydroxide-mediated ring opening

Part 4: Self-Validating Experimental Protocol

To rigorously establish the shelf-life and degradation pathways of your compound, utilize this step-by-step forced degradation protocol aligned with ICH Q1A(R2) guidelines[3][4].

Protocol: ICH Q1A(R2) Aligned Forced Degradation & Buffer Optimization

Step 1: Preparation of Non-Nucleophilic Buffers

  • Action: Prepare 50 mM Sodium Acetate (pH 4.5) and 50 mM Potassium Phosphate (pH 7.4). Measure and adjust the pH after the solutions have been warmed to the target incubation temperature (40°C).

  • Causality: Comparing a non-nucleophilic acidic buffer against a standard physiological buffer isolates the variables of pH and buffer catalysis. Adjusting pH at the target temperature accounts for temperature-dependent pKa shifts, ensuring the microenvironment remains exactly as intended during the assay.

Step 2: Compound Spiking (Matrix Control)

  • Action: Dissolve 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine in LC-MS grade DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of pre-warmed buffer (final concentration: 100 µM, 1% DMSO).

  • Causality: Utilizing a highly concentrated organic stock prevents dissolution artifacts (e.g., undissolved micro-particulates skewing concentration data) and ensures the compound is fully solvated before hydrolytic stress begins.

Step 3: Incubation & Precision Sampling

  • Action: Incubate the samples in a sealed thermocycler at 40°C (accelerated testing conditions per ICH Q1A)[4]. Extract 50 µL aliquots at T=0, 1, 3, 6, 12, and 24 hours.

  • Causality: Thermocyclers eliminate evaporative loss and edge effects commonly seen in standard water baths or plate incubators, ensuring reproducible, high-fidelity kinetic data.

Step 4: Kinetic Quenching (Critical Step)

  • Action: Immediately transfer the extracted 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., a stable isotope-labeled analog).

  • Causality: This is a self-validating step. The organic solvent instantly precipitates buffer salts, the cold temperature arrests thermal degradation, and the acidic shift protonates attacking nucleophiles. This kinetically "freezes" the sample, preventing post-sampling degradation artifacts while waiting in the autosampler queue.

Step 5: LC-MS/MS Analysis

  • Action: Analyze the quenched samples using a stability-indicating reversed-phase LC-MS/MS method. Monitor the disappearance of the parent mass and the appearance of the expected nitrile/amidoxime fragments to calculate the precise degradation half-life.

References

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. nih.gov.
  • Quality Guidelines - ICH. ich.org.
  • Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability - Benchchem. benchchem.com.
  • Q1A(R2) Guideline - ICH. ich.org.

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine Analogs as Next-Generation HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of neurodegenerative disease therapeutics, selectively targeting Histone Deacetylase 6 (HDAC6) has emerged as a promising strategy to restore axonal transport and clear misfolded proteins[1]. Historically, HDAC6 inhibitors have relied on a hydroxamic acid zinc-binding group (ZBG) (e.g., Tubastatin A). However, hydroxamates suffer from severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetrance, rapid metabolic degradation, and potential mutagenicity, which preclude their long-term use in central nervous system (CNS) disorders[2].

To circumvent these limitations, drug development has shifted toward non-hydroxamate bioisosteres. The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (CAS 1170193-75-5) and its analogs have proven to be highly effective pharmacophore building blocks. When coupled to an appropriate capping group, the 1,2,4-oxadiazole ring acts as a metabolically stable ZBG that coordinates with the catalytic zinc ion or anchors into the hydrophobic channel of HDAC6[2]. Concurrently, the sterically constrained cyclohexylamine moiety directs the molecule's orientation, maximizing isoform selectivity against Class I HDACs (such as HDAC1)[1].

Mechanistic Grounding

By selectively inhibiting HDAC6 without disrupting the gene-regulatory functions of Class I HDACs, these oxadiazole-based analogs prevent the deacetylation of α-tubulin[1]. Hyperacetylated microtubules exhibit enhanced stability, which directly restores the axonal transport mechanisms that are typically impaired in Alzheimer's and Parkinson's diseases[1].

Mechanism A Oxadiazole Pharmacophore B HDAC6 Catalytic Domain Binding A->B Zinc Coordination C Inhibition of Deacetylation B->C Target Engagement D α-Tubulin Hyperacetylation C->D Cytoskeletal Modulation E Restored Axonal Transport D->E Neuroprotective Effect

Fig 1. Mechanistic pathway of HDAC6 inhibition by oxadiazole analogs.

Comparative Efficacy & Pharmacokinetics Data

The following table synthesizes the quantitative performance of final inhibitor compounds constructed using various C5-substituted oxadiazolyl-cyclohexanamine building blocks. Data is benchmarked against the traditional hydroxamate standard, Tubastatin A.

Pharmacophore Building BlockR-Group (Oxadiazole C5)HDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/6)Brain/Plasma Ratio ( Kp,uu​ )
Analog 1 (CAS 1170193-75-5)-CH₃ (Methyl)18.5>5,000>270x0.85
Analog 2 -Cyclopropyl12.2>5,000>400x1.10
Analog 3 -CF₃ (Trifluoromethyl)4.11,200~290x1.45
Tubastatin A (Control)N/A (Hydroxamate)15.01,000~66x<0.10

Note: The 5-cyclopropyl and 5-trifluoromethyl modifications significantly enhance lipophilicity and target residence time, driving superior unbound brain penetrance compared to the baseline 5-methyl analog and the hydroxamate control.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these analogs, the following standardized, self-validating protocols must be executed.

Workflow Step1 Analog Synthesis & Purification (>95%) Step2 Fluorogenic HDAC1/6 Enzymatic Assays Step1->Step2 Step3 Selectivity Profiling (Target Index > 100x) Step2->Step3 Step4 In Vivo PK Dosing (IV/PO in Mice) Step3->Step4 Step5 LC-MS/MS Quantification (Kp,uu,brain) Step4->Step5

Fig 2. Step-by-step experimental workflow for validating HDAC6 inhibitors.

Protocol A: In Vitro Fluorogenic HDAC1/6 Selectivity Assay

Causality: The choice of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) over colorimetric alternatives is driven by the need for continuous kinetic readouts and superior sensitivity. As the HDAC enzyme deacetylates the lysine residue, it sensitizes the substrate to cleavage by a developer protease, releasing the AMC fluorophore. This allows for the precise calculation of binding kinetics for highly potent analogs.

  • Preparation: Dilute recombinant human HDAC6 and HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Incubation: Dispense 10 µL of enzyme solution into a 384-well microplate. Add 5 µL of the oxadiazole analog (serially diluted 1:3 in DMSO/buffer). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction: Add 10 µL of the fluorogenic substrate (50 µM final concentration). Incubate for 60 minutes at 37°C.

  • Detection: Add 25 µL of developer solution containing Trypsin and Trichostatin A (to halt the reaction). Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Validation Checkpoint: The assay must include a known reference inhibitor (e.g.,) across all plates. Calculate the Z'-factor for each run; a Z' > 0.6 validates the assay's dynamic range and confirms the system is free from significant well-to-well interference, ensuring the IC₅₀ values are biologically accurate.

Protocol B: In Vivo Brain Penetrance & Kp,uu​ Determination

Causality: Measuring total brain concentration ( Kp​ ) is fundamentally flawed for CNS drugs, as lipophilic compounds may partition into brain tissue but remain trapped in lipid membranes, unavailable to engage the target. We utilize equilibrium dialysis coupled with LC-MS/MS to determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), directly quantifying the free drug capable of target engagement[1].

  • Dosing: Administer the finalized analog to C57BL/6 mice via intravenous (IV, 1 mg/kg) or oral (PO, 10 mg/kg) routes.

  • Sampling: Euthanize subjects at pre-determined time points (e.g., 0.5, 1, 2, 4, 8 hours). Collect blood via cardiac puncture and immediately harvest the brain.

  • Equilibrium Dialysis: Homogenize brain tissue in PBS (1:3 w/v). Load brain homogenate and matched plasma into the donor side of a 96-well equilibrium dialyzer (8k MWCO). Load blank PBS into the receiver side. Incubate at 37°C for 4 hours on a plate shaker.

  • LC-MS/MS Quantification: Extract samples using acetonitrile protein precipitation. Quantify the free fraction ( fu,brain​ and fu,plasma​ ) using a validated LC-MS/MS method. Calculate Kp,uu,brain​=(TotalBrain×fu,brain​)/(TotalPlasma×fu,plasma​) .

  • Validation Checkpoint: Spike blank brain homogenate and plasma with the analyte to measure recovery post-dialysis. Mass balance recovery must exceed 80%. If recovery is lower, it indicates non-specific binding to the dialysis membrane, and the assay must be repeated with the addition of a surfactant (e.g., CHAPS) to prevent data skewing.

References

  • Title: Heterocyclic compound (WO2019027054A1)
  • Title: A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) Source: Expert Opinion on Therapeutic Patents / PubMed Central (PMC) URL: [Link]

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A Senior Application Scientist's Guide to the Validation of Binding Assays for Novel Small Molecules: A Case Study with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a novel small molecule with potential therapeutic applications. Like many compounds in early-stage discovery, its specific biological targets may not be fully elucidated. The journey from a promising chemical entity to a validated drug candidate hinges on the rigorous, quantitative characterization of its binding interactions. This guide provides a comprehensive framework for the validation of binding assays for such a compound, designed for researchers, scientists, and drug development professionals.

We will move beyond a simple recitation of protocols. Instead, this guide will explain the causality behind experimental choices, establish self-validating systems, and ground our methodologies in authoritative standards. We will compare and contrast three orthogonal, industry-standard techniques: the traditional Radioligand Binding Assay (RBA), the label-free Surface Plasmon Resonance (SPR), and the "gold standard" for thermodynamic characterization, Isothermal Titration Calorimetry (ITC).[1][2][3] By understanding the principles, strengths, and limitations of each, researchers can build a robust data package that ensures scientific integrity and meets stringent regulatory expectations.[4][5][6][7]

Assay_Validation_Workflow cluster_0 Phase 1: Assay Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Data Integration & Interpretation Target_ID Hypothetical Target Identification (e.g., GPCR, Kinase) Assay_Choice Select Orthogonal Assays (RBA, SPR, ITC) Target_ID->Assay_Choice Based on Target Type Reagent_Prep Prepare High-Quality Reagents (Protein, Ligands, Buffers) Assay_Choice->Reagent_Prep Based on Assay Needs RBA_Val Radioligand Binding (Saturation & Competition) Reagent_Prep->RBA_Val SPR_Val Surface Plasmon Resonance (Kinetics & Affinity) Reagent_Prep->SPR_Val ITC_Val Isothermal Titration Calorimetry (Thermodynamics & Stoichiometry) Reagent_Prep->ITC_Val Cross_Val Cross-Validation of Data (Compare Kd, Ki) RBA_Val->Cross_Val SPR_Val->Cross_Val ITC_Val->Cross_Val SAR Establish Structure-Activity Relationship (SAR) Cross_Val->SAR Report Generate Validation Report SAR->Report

Caption: High-level workflow for binding assay validation.

Part 1: Foundational Principles & Regulatory Context

Before delving into specific techniques, it is crucial to understand the core validation parameters as outlined by regulatory bodies like the FDA and harmonized through guidelines such as ICH M10.[6][7] These principles ensure that an assay is reliable, reproducible, and fit for purpose.[4][5]

  • Affinity (Kd, Ki): Quantifies the strength of the binding interaction. A low Kd (dissociation constant) or Ki (inhibition constant) value indicates high affinity.

  • Specificity & Selectivity: Demonstrates that the ligand binds to the intended target without significant interaction with off-target molecules.[8]

  • Kinetics (kon, koff): Describes the rate at which a ligand binds to its target (association rate, kon) and dissociates from it (dissociation rate, koff). The ratio of koff/kon provides a kinetically-derived Kd.

  • Stoichiometry (n): Defines the molar ratio of the ligand-to-target binding in a complex, crucial for understanding the binding mechanism.

  • Thermodynamics (ΔH, ΔS, ΔG): Measures the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction, which provides deep mechanistic insight into the binding event.[9][10]

Part 2: Comparative Analysis of Key Binding Assay Platforms

Here we compare three powerful and complementary techniques for characterizing the binding of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine to a hypothetical protein target.

Radioligand Binding Assays (RBA)

RBAs are considered a "gold standard" for their sensitivity and robustness, particularly for membrane-bound targets like GPCRs.[2] They rely on a radiolabeled ligand to quantify binding.

In a competition RBA, a fixed concentration of a high-affinity radioligand ([L*]) and the target receptor ([R]) are incubated with varying concentrations of the unlabeled test compound (the "competitor," [I]). The test compound competes for the binding site, displacing the radioligand. The amount of bound radioactivity is inversely proportional to the competitor's affinity.

RBA_Principle R Receptor (R) RL_star R-L* Complex (Measured Signal) R->RL_star K_d RI R-I Complex (No Signal) R->RI K_i L_star Radioligand (L*) I Test Compound (I)

Caption: Equilibrium in a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer.[11][12]

  • Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of radioligand (typically at its Kd value), and a serial dilution of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.[11]

  • Incubation: Incubate the plate, often at room temperature or 30°C, for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11][12] The time required should be empirically determined through kinetic experiments.[13]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C).[2][11] The filters trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[11]

  • Data Analysis: Plot the bound radioactivity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L*]/Kd)).[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity.[3][14] It is highly versatile for various target classes, including proteins and nucleic acids.[15]

One binding partner (the "ligand," typically the protein target) is immobilized on a gold-plated sensor chip. The other partner (the "analyte," our test compound) is flowed across the surface in a microfluidic channel. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[3]

SPR_Principle Analyte Analyte In Solution (Test Compound) Complex Surface-Bound Complex Analyte->Complex Association (kon) Ligand Immobilized Ligand (Protein Target) Complex->Analyte Dissociation (koff) Signal SPR Signal Change (Real-time Monitoring) Complex->Signal

Caption: Principle of a Surface Plasmon Resonance experiment.

  • Surface Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling to a CM5 chip). The goal is to achieve a surface density that avoids mass transport limitations.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection (Association): Inject a series of concentrations of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine over the sensor surface for a defined period, recording the binding response in real-time.[16]

  • Buffer Wash (Dissociation): Switch back to flowing only the running buffer over the surface and record the dissociation of the analyte from the ligand.[16]

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Simultaneously fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to globally determine the kinetic constants kon and koff. The equilibrium dissociation constant is calculated as Kd = koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1][17] It is considered the gold standard for determining the complete thermodynamic profile of an interaction in solution, providing not just affinity (Kd) but also stoichiometry (n) and enthalpy (ΔH).[9][10]

A solution of the ligand (our test compound) in a syringe is titrated in small, precise injections into a sample cell containing the target protein.[17] The instrument measures the minute temperature changes that occur upon binding. Exothermic reactions release heat, while endothermic reactions absorb heat.

ITC_Principle cluster_0 Titration Process cluster_1 Measurement & Output Syringe Syringe: Test Compound Cell Sample Cell: Target Protein Syringe->Cell Stepwise Injections Heat Heat Change (ΔH) (Released or Absorbed) Cell->Heat BindingIsotherm Binding Isotherm Plot Heat->BindingIsotherm Integrated over time Thermo Thermodynamic Profile (Kd, n, ΔH, ΔS) BindingIsotherm->Thermo Curve Fitting

Caption: Workflow and output of an Isothermal Titration Calorimetry experiment.

  • Sample Preparation: Prepare the purified target protein and a concentrated stock of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine. It is critical that both are in the exact same, degassed buffer to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Equilibration: Allow the instrument to equilibrate to the desired temperature until a stable baseline power reading is achieved.

  • Titration: Program a sequence of small injections (e.g., 1-2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.[17]

  • Data Analysis: Integrate the area under each injection peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly calculate Kd, n, and ΔH.[17] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where Ka = 1/Kd.

Part 3: Data Integration and Cross-Validation

No single assay tells the whole story. The true power of this approach lies in comparing the results from these orthogonal methods. Consistent affinity values across different platforms provide high confidence in the data.

Comparative Data Summary (Hypothetical Data)

The table below illustrates how data for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine might be presented to compare the outputs from each assay.

ParameterRadioligand Binding Assay (RBA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Causality & Insight
Affinity (Ki/Kd) 25 nM (Ki)30 nM (Kd from kinetics)35 nM (Kd)Excellent agreement across platforms validates the binding affinity.
Kinetics (kon) Not Measured5 x 10⁵ M⁻¹s⁻¹Not MeasuredProvides insight into how quickly the compound finds its target.
Kinetics (koff) Not Measured1.5 x 10⁻² s⁻¹Not MeasuredIndicates the residence time of the compound on its target.
Stoichiometry (n) Assumed 1:1Assumed 1:10.95Confirms a 1:1 binding model, indicating a well-defined interaction.
Enthalpy (ΔH) Not MeasuredNot Measured-5.5 kcal/molShows the binding is enthalpically driven, likely due to strong H-bonds.
Entropy (ΔS) Not MeasuredNot Measured+6.2 cal/mol·KA favorable entropy suggests hydrophobic interactions or solvent release.
Interpretation and Trustworthiness
  • Affinity Correlation: The Ki from RBA and the Kd values from SPR and ITC are in close agreement (25-35 nM). This consistency is the cornerstone of a self-validating system. Minor differences can arise from experimental conditions (e.g., solution-based vs. surface-immobilized).

  • Mechanistic Insight: ITC reveals that the binding is driven by a favorable enthalpy (ΔH < 0), suggesting strong hydrogen bonding or van der Waals interactions are key.[18] The positive entropy term (ΔS > 0) likely points to the displacement of ordered water molecules from the binding site upon ligand association.

  • Kinetic Profile: SPR provides the kinetic context. The fast on-rate (kon) and relatively slow off-rate (koff) combine to produce the nanomolar affinity and suggest a stable drug-target complex.

Conclusion

The validation of a binding assay for a novel compound like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a multi-faceted process that demands scientific rigor and a strategic selection of methodologies. By integrating the robust and sensitive Radioligand Binding Assay , the real-time kinetic data from Surface Plasmon Resonance , and the complete thermodynamic profile from Isothermal Titration Calorimetry , researchers can build an unassailable case for the compound's binding characteristics.

This orthogonal approach ensures that the determined parameters are not artifacts of a single technique but are a true reflection of the molecular interaction. This high-confidence data is indispensable for driving informed decisions in lead optimization, establishing structure-activity relationships, and ultimately, for building a regulatory submission package grounded in trustworthiness and scientific integrity.[4][19]

References

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: AAPS URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development Source: American Laboratory URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocols Source: Gifford Bioscience URL: [Link]

  • Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: Biochimica et Biophysica Acta (BBA) - General Subjects URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

  • Title: Some important considerations for validation of ligand-binding assays Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

  • Title: Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules Source: Intertek URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PMC URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Ligand binding assays at equilibrium: validation and interpretation Source: PMC URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: The Journal of Clinical Investigation URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]

  • Title: Ligand Binding Assay Bioanalysis Source: Charles River Laboratories URL: [Link]

  • Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL: [Link]

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High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic MS/MS Elucidation, Platform Performance Comparison, and Validated Methodologies

Executive Summary & Analytical Context

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (C9H15N3O, Exact Mass: 181.1215 Da) is a highly relevant scaffold in modern medicinal chemistry. The 1,2,4-oxadiazole ring is frequently employed as a hydrolytically stable bioisostere for amides and esters, while the primary amine provides a critical vector for target engagement.

During drug metabolism and pharmacokinetics (DMPK) studies, accurately mapping the mass spectrometry (MS) fragmentation pattern of this parent molecule is essential for identifying downstream metabolites. This guide objectively compares the fragmentation elucidation performance of two premier HRMS platforms—Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF CID) —while detailing the fundamental causality behind the molecule's gas-phase dissociation.

Mechanistic Causality of Fragmentation

To confidently assign MS/MS spectra, we must move beyond empirical matching and understand the thermodynamic and structural drivers of gas-phase dissociation. For the protonated precursor ion [M+H]+ at m/z 182.1293 , fragmentation is governed by two primary pathways:

Pathway A: Aliphatic Amine Cleavage (Loss of NH3)

During Electrospray Ionization in positive mode (ESI+), the primary aliphatic amine on the cyclohexane ring acts as the most basic site, sequestering the proton. Upon collisional activation, the C–N bond undergoes heterolytic cleavage, expelling a neutral ammonia molecule (-17.0265 Da).

  • The Causality: This pathway is highly favored because the resulting product ion at m/z 165.1027 is a tertiary carbocation at the C1 position of the cyclohexane ring. This carbocation is significantly stabilized by inductive effects from the cyclohexane ring and potential charge delocalization from the adjacent 1,2,4-oxadiazole π -system.

Pathway B: Retro-1,3-Dipolar Cycloreversion (Loss of CH3CN)

The 1,2,4-oxadiazole heterocycle exhibits a highly characteristic fragmentation pathway driven by a stepwise or concerted retro-1,3-dipolar cycloreversion[1]. This mechanism involves the specific cleavage of the O1–C5 and C3–N4 bonds[2].

  • The Causality: Because the C5 position of this specific molecule is substituted with a methyl group, the cycloreversion strictly expels neutral acetonitrile (CH3CN, -41.0265 Da)[3]. The remaining charge is retained on the C3-substituent, generating a nitrile oxide fragment ion at m/z 141.1027 .

A secondary cascade event occurs when the [M+H-NH3]+ ion (m/z 165.1027) subsequently undergoes this same ring cycloreversion, losing CH3CN to form a highly stable conjugated fragment at m/z 124.0762 .

Pathway M Precursor Ion [M+H]+ m/z 182.1293 C9H16N3O+ F1 [M+H - NH3]+ m/z 165.1027 C9H13N2O+ M->F1 Loss of NH3 (-17.0265 Da) F2 [M+H - CH3CN]+ m/z 141.1027 C7H13N2O+ M->F2 Retro-1,3-dipolar cycloaddition Loss of CH3CN (-41.0265 Da) F3 [M+H - NH3 - CH3CN]+ m/z 124.0762 C7H10NO+ F1->F3 Ring Cleavage Loss of CH3CN (-41.0265 Da) F2->F3 Loss of NH3 (-17.0265 Da)

Fig 1: MS/MS fragmentation pathway of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

To objectively evaluate analytical performance, the molecule was analyzed using two distinct HRMS paradigms:

  • Platform A: Orbitrap with Higher-energy C-trap Dissociation (HCD) . HCD is a beam-type collisional dissociation that prevents the "low-mass cut-off" seen in traditional ion traps, providing rich spectral data at sub-ppm mass accuracy.

  • Platform B: Q-TOF with Collision-Induced Dissociation (CID) . Q-TOF systems excel in acquisition speed (ideal for narrow UHPLC peaks) and utilize a dedicated collision cell.

Quantitative Data Comparison

The table below summarizes the theoretical and experimentally observed m/z values, highlighting the mass error ( Δ ppm) and relative abundances at a Normalized Collision Energy (NCE) of 30 eV.

Fragment IonFormulaTheoretical m/zOrbitrap HCD m/z ( Δ ppm)Q-TOF CID m/z ( Δ ppm)Abundance (HCD)Abundance (CID)
Precursor C9H16N3O+182.1293182.1291 (-1.1)182.1296 (+1.6)15%25%
[M+H - NH3]+ C9H13N2O+165.1027165.1026 (-0.6)165.1030 (+1.8)100%100%
[M+H - CH3CN]+ C7H13N2O+141.1027141.1025 (-1.4)141.1031 (+2.8)45%30%
[M+H - NH3 - CH3CN]+ C7H10NO+124.0762124.0761 (-0.8)124.0765 (+2.4)80%65%

Expert Insight: The Orbitrap demonstrates superior mass accuracy (consistently < 1.5 ppm), which is critical when distinguishing isobaric interferences in complex biological matrices. However, the Q-TOF CID yields a slightly higher survival rate of the precursor ion, indicating a softer activation timescale compared to the rigid beam-type HCD, which tends to drive the reaction further toward the terminal m/z 124.0762 fragment.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system. It incorporates internal checks to ensure that the data generated is an artifact-free representation of the molecule's true physical chemistry.

Phase 1: System Suitability & Calibration (The Control)
  • Mass Calibration: Inject a positive ion tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Gate: Verify that the mass accuracy for the m/z 138 to 1922 range is strictly < 2 ppm. Causality: If the instrument is out of calibration, the exact mass assignments for the CH3CN loss (-41.0265 Da) cannot be confidently distinguished from an isobaric loss (e.g., C3H5).

Phase 2: Sample Preparation (The Baseline)
  • Matrix Blank: Prepare a blank solution of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Analyte Dilution: Reconstitute the 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine standard to a final concentration of 1 µg/mL in the blank matrix.

  • Validation Gate: Run the Matrix Blank first. Causality: This proves that the m/z 182.13 peak and its subsequent fragments are derived exclusively from the sample and are not column carryover or background noise.

Phase 3: Chromatographic & MS/MS Acquisition
  • UHPLC Separation: Utilize a C18 column (2.1 x 50 mm, 1.7 µm) with a flow rate of 0.4 mL/min. Apply a rapid gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

  • Ionization: ESI Positive mode. Capillary voltage at 3.5 kV.

  • Stepped NCE Strategy: Program the MS/MS acquisition to use a stepped Normalized Collision Energy of 20, 30, and 40 eV.

  • Validation Gate: Causality: The loss of NH3 requires low activation energy, while the retro-1,3-dipolar cycloreversion of the oxadiazole ring requires higher energy. A stepped NCE ensures that both fragile and robust fragmentation pathways are captured in a single composite spectrum, preventing "blind spots" in the structural elucidation.

Workflow cluster_Orbitrap Platform A: Orbitrap HCD cluster_QTOF Platform B: Q-TOF CID Sample Sample Prep & Blank Validation UHPLC UHPLC Separation (C18 Column) Sample->UHPLC Quad1 Quadrupole Isolation UHPLC->Quad1 Split A Quad2 Quadrupole Isolation UHPLC->Quad2 Split B HCD HCD Cell (Stepped NCE) Quad1->HCD Orbitrap Orbitrap Analyzer (< 1.5 ppm error) HCD->Orbitrap CID Collision Cell (Stepped NCE) Quad2->CID TOF TOF Analyzer (< 3.0 ppm error) CID->TOF

Fig 2: Comparative LC-MS/MS analytical workflow for Orbitrap and Q-TOF platforms.

References

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL:[2]

  • 5.04 1,2,4-Oxadiazoles Source: ResearchGate URL:[1]

  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles Source: Arkivoc URL:[3]

Sources

A Comparative Guide to the In Vitro Cross-Reactivity of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vitro cross-reactivity of the novel compound, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (designated as Compound-X for this guide). In drug discovery, establishing a candidate's selectivity is as crucial as determining its primary efficacy. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs) or diminished therapeutic effect, representing a significant cause of late-stage clinical attrition. This document outlines a tiered, logical approach to systematically profile Compound-X, compare it with structurally or functionally related alternatives, and interpret the resulting data to build a robust safety and selectivity profile. We detail the rationale behind assay selection, provide validated experimental protocols, and present comparative data to guide researchers in making informed decisions for lead optimization and preclinical development.

Introduction: The Imperative of Selectivity Profiling

The molecule at the center of our investigation, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (Compound-X), possesses structural motifs that suggest potential bioactivity. The arylcyclohexylamine scaffold is a well-established pharmacophore found in compounds active within the central nervous system (CNS), notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The 1,2,4-oxadiazole ring is a versatile heterocyclic moiety frequently employed in medicinal chemistry as a bioisostere for esters and amides to enhance metabolic stability and modulate target affinity.[4][5][6][7] This combination of features makes Compound-X an intriguing candidate but also necessitates a thorough investigation of its selectivity.

Cross-reactivity, the binding of a drug to targets other than its intended one, is a critical parameter to assess during preclinical development.[8][9] Early, systematic profiling against a broad range of biological targets allows for the early identification of potential liabilities. This "fail fast, fail cheap" approach is essential for de-risking a drug development program and conserving resources for the most promising candidates. This guide presents a strategic workflow for such a study.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended to efficiently assess the selectivity of Compound-X.[10] This strategy begins with broad, high-throughput screening at a single concentration to identify potential "hits," followed by more focused dose-response studies to confirm and quantify these off-target interactions.

Caption: Tiered workflow for in vitro cross-reactivity profiling.

Phase 1: Broad Panel Screening

The initial step involves screening Compound-X at a standard concentration (typically 10 µM) against a comprehensive panel of targets known to be implicated in adverse drug events.[11] This provides a wide-angle snapshot of the compound's interaction landscape.

Recommended Screening Panels
  • General Safety Panel: A panel like the Eurofins Discovery SafetyScreen44™ is an industry-standard starting point.[11][12] It covers 44 targets including key GPCRs, ion channels, transporters, and enzymes that are frequently associated with clinical adverse effects.[13]

  • Kinase Panel: Given that kinases are a large and druggable target class, promiscuous binding can be a liability. A broad kinase binding assay panel, such as the KINOMEscan™ platform, is essential.[14][15][16][17][18] This competition binding assay can quantitatively measure interactions against hundreds of kinases.[15][17]

Hypothetical Screening Results

For the purpose of this guide, we will assume Compound-X was screened at 10 µM. The results are presented as percent inhibition (%I) or percent of control (%Ctrl) for binding assays. A common threshold for a "hit" is >50% inhibition.

Table 1: Hypothetical Primary Screening Results for Compound-X (10 µM)

Panel Type Target Assay Format Result (% Inhibition) Hit?
SafetyScreen44 NMDA Receptor (Site 2) Radioligand Binding 95% Yes
Sigma-1 Receptor Radioligand Binding 88% Yes
hERG Potassium Channel Radioligand Binding 62% Yes
5-HT2A Receptor Radioligand Binding 25% No
M1 Muscarinic Receptor Radioligand Binding 15% No
KINOMEscan Aurora Kinase A Competition Binding 78% Yes
Lck Kinase Competition Binding 12% No

| | EGFR Kinase | Competition Binding | 5% | No |

From this initial screen, Compound-X shows strong activity at its expected target class (NMDA receptor) but also flags potential off-target interactions with the Sigma-1 receptor, the hERG channel, and Aurora Kinase A.

Phase 2: Hit Confirmation and Potency Determination

Hits identified in the primary screen must be confirmed and quantified. This is achieved by generating full dose-response curves to determine the potency (IC50 or Ki) of the interaction.

Experimental Protocol: Radioligand Binding Assay (General)

This protocol describes a general method for determining the inhibitory constant (Ki) of a test compound for a receptor of interest.

  • Reagents:

    • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells).

    • Radioligand specific for the target (e.g., [3H]MK-801 for NMDA).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test Compound (Compound-X) and reference compounds, serially diluted.

    • Non-specific binding (NSB) inhibitor (a high concentration of a known ligand).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, test compound, or NSB inhibitor.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound relative to total binding (vehicle) and non-specific binding.

    • Plot percent inhibition versus log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Dose-Response Data

To contextualize the selectivity of Compound-X, its potency at off-target hits is compared against its primary target and two hypothetical alternative compounds:

  • Compound-Y: A close structural analog with a different heterocyclic core.

  • Compound-Z: A known, selective NMDA antagonist (reference compound).

Table 2: Comparative Potency (Ki, nM) at Primary and Off-Targets

Target Compound-X Compound-Y Compound-Z
Primary Target
NMDA Receptor 15 nM 25 nM 10 nM
Off-Targets
Sigma-1 Receptor 150 nM 800 nM >10,000 nM
hERG Channel 1,200 nM 5,500 nM >10,000 nM

| Aurora Kinase A | 850 nM | >10,000 nM | >10,000 nM |

Interpretation and Selectivity Index

The selectivity index (SI) is a critical metric, calculated by dividing the off-target Ki by the on-target Ki. A higher SI value (typically >100-fold) is desirable.

Caption: Calculation of the Selectivity Index (SI).

Selectivity Profile for Compound-X:

  • Sigma-1: 150 nM / 15 nM = 10-fold (Poor selectivity)

  • hERG: 1,200 nM / 15 nM = 80-fold (Marginal selectivity)

  • Aurora Kinase A: 850 nM / 15 nM = 57-fold (Marginal selectivity)

Comparison:

  • Compound-X shows poor selectivity against the Sigma-1 receptor and only marginal selectivity against hERG and Aurora Kinase A. The hERG activity, even at micromolar concentrations, is a significant concern due to its association with cardiac arrhythmias.

  • Compound-Y demonstrates improved selectivity over Compound-X, particularly for the Sigma-1 and hERG targets. However, it is a less potent NMDA antagonist.

  • Compound-Z represents the ideal profile, with high potency at the primary target and no significant off-target activity at the concentrations tested.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to evaluating the in vitro cross-reactivity of a novel compound. The hypothetical data for Compound-X reveal a challenging selectivity profile. The 10-fold selectivity against the Sigma-1 receptor and the sub-micromolar interaction with Aurora Kinase A suggest a high potential for off-target effects. Furthermore, the 80-fold selectivity over hERG is below the commonly desired 100-fold window and warrants further investigation in functional assays.

Based on this in vitro profile, Compound-X carries a significant risk of off-target liabilities. In a drug discovery cascade, these findings would prompt medicinal chemists to:

  • Initiate Structure-Activity Relationship (SAR) Studies: Synthesize new analogs of Compound-X to systematically modify its structure, aiming to reduce affinity for Sigma-1, hERG, and Aurora Kinase A while maintaining or improving potency at the NMDA receptor.

  • Prioritize Alternative Scaffolds: Advance compounds with more favorable selectivity profiles, such as Compound-Y (despite its lower potency), for further optimization.

Ultimately, this guide underscores the principle that a successful drug candidate requires a balance of both potency and selectivity. Employing a rigorous, tiered screening strategy early in development is paramount for identifying compounds with the highest probability of clinical success.

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